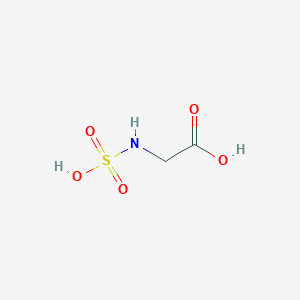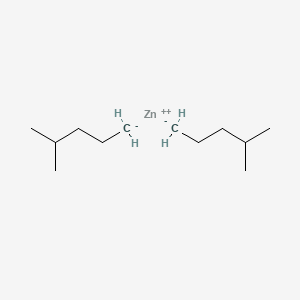
Zinc, bis(4-methylpentyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(4-methylpentyl)- is an organozinc compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a zinc atom coordinated with two 4-methylpentyl groups, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(4-methylpentyl)- typically involves the reaction of zinc chloride with 4-methylpentyl magnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2C6H13MgBr→Zn(C6H13)2+2MgBrCl
Industrial Production Methods
On an industrial scale, the production of Zinc, bis(4-methylpentyl)- can be achieved through a continuous flow process where zinc chloride and 4-methylpentyl magnesium bromide are reacted in a controlled environment. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Zinc, bis(4-methylpentyl)- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form zinc oxide and corresponding organic by-products.
Reduction: Can be reduced to elemental zinc under specific conditions.
Substitution: Participates in nucleophilic substitution reactions where the 4-methylpentyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as hydrogen peroxide or oxygen gas.
Reduction: Often involves reducing agents like lithium aluminum hydride.
Substitution: Commonly uses nucleophiles such as halides or amines under anhydrous conditions.
Major Products Formed
Oxidation: Zinc oxide and organic by-products.
Reduction: Elemental zinc.
Substitution: Various substituted zinc compounds depending on the nucleophile used.
Scientific Research Applications
Zinc, bis(4-methylpentyl)- has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-zinc bonds.
Biology: Investigated for its potential role in zinc supplementation and its effects on biological systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialized coatings and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which Zinc, bis(4-methylpentyl)- exerts its effects involves the coordination of the zinc atom with various substrates. This coordination facilitates the transfer of zinc ions, which can interact with biological molecules or catalyze chemical reactions. The molecular targets include enzymes and proteins that require zinc as a cofactor, and the pathways involved often relate to oxidative stress and immune response modulation.
Comparison with Similar Compounds
Similar Compounds
- Zinc oxide (ZnO)
- Zinc chloride (ZnCl2)
- Zinc sulfate (ZnSO4)
- Zinc nitrate (Zn(NO3)2)
Comparison
Zinc, bis(4-methylpentyl)- is unique due to its organozinc nature, which allows it to participate in organic synthesis reactions that other zinc compounds cannot. Unlike zinc oxide or zinc sulfate, which are primarily used for their ionic properties, Zinc, bis(4-methylpentyl)- is valued for its ability to form stable carbon-zinc bonds, making it a crucial reagent in organic chemistry.
Properties
CAS No. |
53307-53-2 |
|---|---|
Molecular Formula |
C12H26Zn |
Molecular Weight |
235.7 g/mol |
IUPAC Name |
zinc;2-methylpentane |
InChI |
InChI=1S/2C6H13.Zn/c2*1-4-5-6(2)3;/h2*6H,1,4-5H2,2-3H3;/q2*-1;+2 |
InChI Key |
GGLPFGPIOMLKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[CH2-].CC(C)CC[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




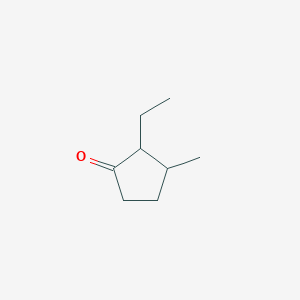

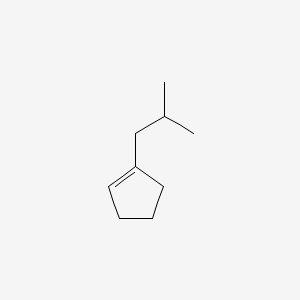
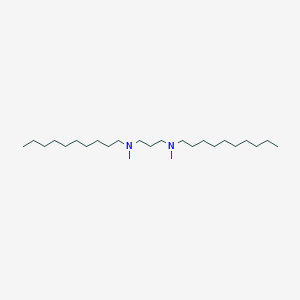
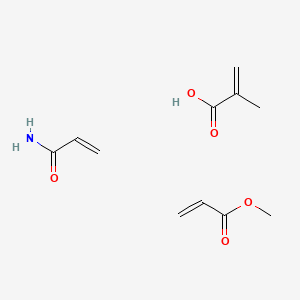
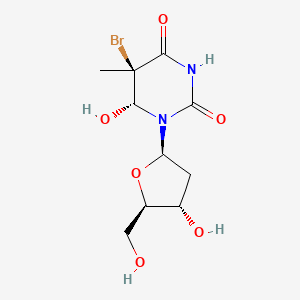
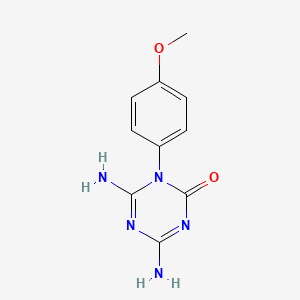
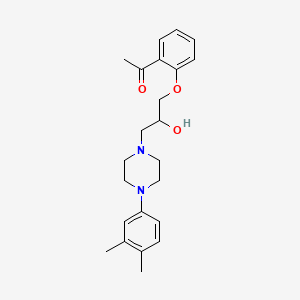
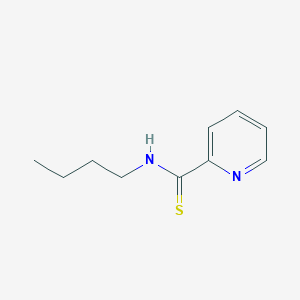
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
